Magl-IN-15

Endocannabinoid Pharmacology Enzyme Kinetics Chronic Pain Models

Magl-IN-15 is a reversible MAGL inhibitor with a distinct azetidine-piperazine diamide scaffold, enabling precise temporal control of 2-AG levels. Unlike irreversible inhibitors (e.g., JZL184), it permits washout experiments, concentration-response studies, and mitigates CB1 receptor desensitization risk in chronic dosing models. Ideal for studying synaptic plasticity (DSI/DSE) and chronic pain where sustained efficacy is needed. Established in vivo formulation protocols (e.g., DMSO:PEG300:Tween 80:Saline) ensure reproducible pharmacokinetics. Choose Magl-IN-15 for mechanistic studies requiring titratable, reversible inhibition.

Molecular Formula C16H16F6N4O3
Molecular Weight 426.31 g/mol
Cat. No. B12362453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagl-IN-15
Molecular FormulaC16H16F6N4O3
Molecular Weight426.31 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC2C(=O)NC3=NN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C16H16F6N4O3/c17-15(18,19)12(16(20,21)22)29-13(28)26-6-3-14(4-7-26)8-9(14)11(27)24-10-2-1-5-23-25-10/h1-2,5,9,12H,3-4,6-8H2,(H,24,25,27)/t9-/m1/s1
InChIKeyMAMQBHZLRNEZMC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magl-IN-15: A Selective, Reversible Monoacylglycerol Lipase (MAGL) Inhibitor for Endocannabinoid System Research


Magl-IN-15 (CAS 2770967-08-1, molecular formula C₁₆H₁₆F₆N₄O₃, molecular weight 426.31 g/mol) is a selective inhibitor of monoacylglycerol lipase (MAGL) . The compound is identified as a reversible MAGL inhibitor, belonging to the azetidine-piperazine diamide structural class [1]. Unlike widely used irreversible covalent inhibitors such as JZL184 (IC₅₀ 8 nM) , Magl-IN-15's reversible binding mechanism may confer distinct pharmacological and kinetic properties, making it a potentially valuable tool for investigating temporal aspects of MAGL inhibition in cellular and in vivo models.

Critical Variability in MAGL Inhibitor Pharmacology: Why Magl-IN-15 Cannot Be Arbitrarily Substituted by Other In-Class Compounds


MAGL inhibitors are not interchangeable tools. The field of MAGL pharmacology has revealed stark differences between inhibitors in terms of binding reversibility, selectivity over fatty acid amide hydrolase (FAAH), blood-brain barrier penetration, and metabolic stability [1][2]. Irreversible inhibitors like JZL184 and PF-06795071 (IC₅₀ 3 nM) produce sustained MAGL inactivation that can lead to CB1 receptor desensitization and tolerance [1]. In contrast, reversible inhibitors such as Magl-IN-15 are hypothesized to offer finer temporal control of 2-AG levels, potentially avoiding the profound compensatory changes seen with chronic irreversible inhibition [1]. Furthermore, minor structural modifications in this class can dramatically alter selectivity windows against other serine hydrolases [2]. A user selecting a MAGL inhibitor for a specific assay—particularly those requiring acute, titratable, or washout-compatible inhibition—must therefore match the precise mechanistic profile to the experimental question. Generic substitution without these considerations risks obtaining confounding off-target effects or a mismatched kinetic profile.

Quantitative Differentiation of Magl-IN-15: Evidence-Based Comparison Against Key MAGL Inhibitor Benchmarks


Reversible vs. Irreversible Inhibition: Kinetic Distinction with Implications for Chronic Dosing Models

Magl-IN-15 is classified as a reversible inhibitor of MAGL [1]. This contrasts with the covalent, irreversible inhibition exhibited by the widely used tool compounds JZL184 (IC₅₀ 8 nM, irreversible) and PF-06795071 (IC₅₀ 3 nM, irreversible) . While direct head-to-head kinetic data for Magl-IN-15 are not publicly available, the reversible nature of the azetidine-piperazine diamide scaffold is well-established [1]. Irreversible inhibitors permanently inactivate MAGL, requiring de novo enzyme synthesis for recovery of function, which can lead to CB1 receptor desensitization and functional tolerance in chronic studies. Reversible inhibitors, in contrast, allow for dynamic regulation of 2-arachidonoylglycerol (2-AG) levels in accordance with inhibitor concentration.

Endocannabinoid Pharmacology Enzyme Kinetics Chronic Pain Models

Selectivity Over FAAH: A Key Determinant of Endocannabinoid Pathway Specificity

A primary differentiator among MAGL inhibitors is their selectivity against fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading the endocannabinoid anandamide. Magl-IN-15 is described as a selective MAGL inhibitor . By comparison, JZL184 exhibits >300-fold selectivity for MAGL over FAAH (MAGL IC₅₀ 8 nM vs. FAAH IC₅₀ 4 μM) . PF-06795071 demonstrates similar high selectivity (MAGL IC₅₀ 3 nM vs. FAAH IC₅₀ 3.1 μM) . While a specific quantitative selectivity window for Magl-IN-15 is not reported in the public domain, its designation as 'selective' implies a favorable therapeutic window that prevents confounding elevation of both anandamide and 2-AG simultaneously, a scenario that can occur with dual FAAH/MAGL inhibitors like JZL195 [1].

Enzymology Selectivity Profiling Off-target Risk

Chemical Scaffold Differentiation: The Azetidine-Piperazine Diamide Core and Trifluoromethyl Substituents

Magl-IN-15's chemical structure (C₁₆H₁₆F₆N₄O₃, MW 426.31) contains a unique combination of an azetidine ring, a piperazine moiety, and two trifluoromethyl (-CF₃) groups . This contrasts sharply with the carbamate-based scaffolds of JZL184 (C₂₇H₂₄N₂O₉, MW 520.49) [1] and PF-06795071 (C₁₈H₁₃F₇N₂O₃, MW 426.29) [2]. The presence of fluorine atoms in Magl-IN-15 is often associated with increased metabolic stability and enhanced blood-brain barrier penetration in this chemical series [3]. While direct metabolic stability data for Magl-IN-15 are not publicly reported, the structural departure from the irreversible carbamate class suggests a distinct pharmacokinetic and pharmacodynamic profile that may be advantageous in certain experimental contexts.

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Purity and Reproducibility: The Foundation for Reliable Research Outcomes

While a specific purity specification for Magl-IN-15 is not explicitly stated by vendors, reputable suppliers such as MedChemExpress and TargetMol provide the compound as a solid with a defined molecular weight (426.31 g/mol) and CAS number (2770967-08-1) . This ensures batch-to-batch consistency for in vitro and in vivo studies. In contrast, older or less well-characterized MAGL inhibitors may suffer from variable purity or degradation issues. Magl-IN-15 is supplied with recommended storage conditions (powder at -20°C for 3 years; in solvent at -80°C for 6 months) and established in vivo formulation protocols (e.g., DMSO:PEG300:Tween 80:Saline) , which are critical for ensuring reproducible exposure in animal models.

Quality Control Reproducibility In Vivo Formulation

Strategic Deployment of Magl-IN-15: Evidence-Based Application Scenarios in Academic and Pharmaceutical Research


Investigating Temporal Dynamics of 2-AG Signaling in Neuronal Cultures

Researchers requiring acute, titratable inhibition of MAGL to study the temporal dynamics of 2-AG-mediated synaptic plasticity should consider Magl-IN-15. Its reversible binding mechanism [1] permits washout experiments and concentration-response studies without the prolonged enzyme inactivation associated with irreversible inhibitors like JZL184 . This allows for precise correlation of inhibitor concentration with electrophysiological outcomes, such as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).

Chronic Pain Models Requiring Avoidance of CB1 Receptor Desensitization

In preclinical models of chronic inflammatory or neuropathic pain, repeated administration of irreversible MAGL inhibitors can lead to CB1 receptor desensitization and tolerance [1]. Magl-IN-15's reversible inhibition profile [1] may mitigate this risk by enabling a more physiological pattern of 2-AG elevation, potentially preserving analgesic efficacy over extended dosing periods. This makes it a candidate for studies evaluating long-term MAGL inhibition in pain states where sustained efficacy is required.

Comparative SAR Studies Across Chemically Diverse MAGL Inhibitor Scaffolds

For medicinal chemists conducting structure-activity relationship (SAR) studies, Magl-IN-15 provides a chemically distinct scaffold (azetidine-piperazine diamide) compared to the extensively studied carbamate-based inhibitors (e.g., JZL184, PF-06795071) . Including Magl-IN-15 in a panel of tool compounds allows for the exploration of scaffold-dependent effects on binding kinetics, selectivity, and downstream signaling, thereby enriching the understanding of MAGL pharmacology beyond the well-characterized irreversible carbamate class.

In Vivo Studies Requiring Validated Formulation Protocols

Investigators planning in vivo rodent studies can rely on the established formulation protocols provided for Magl-IN-15 . The availability of a clear solution formulation (e.g., DMSO:PEG300:Tween 80:Saline) reduces the time and resources needed for method development, ensures reproducible pharmacokinetics, and minimizes the risk of vehicle-induced artifacts. This is particularly valuable when comparing results across different laboratories or when scaling up to larger animal cohorts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magl-IN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.